molecular formula C7H11FO B7961812 3-(Fluoromethyl)cyclohexan-1-one

3-(Fluoromethyl)cyclohexan-1-one

Cat. No.: B7961812
M. Wt: 130.16 g/mol
InChI Key: JDUQDQSDHBNEIE-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative with a fluoromethyl (-CH2F) substituent at the 3-position of the cyclohexanone ring. Fluorinated substituents are known to enhance lipophilicity, metabolic stability, and electronic effects, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

3-(fluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUQDQSDHBNEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination Followed by Nucleophilic Fluorination

A patent describing the synthesis of 3-trifluoromethyl-2-cyclohexen-1-one (CN112679328B) provides a foundational framework for adapting halogenation-fluorination strategies. While the target compound differs, the two-step methodology—iodination of 1,3-cyclohexanedione followed by fluorination—offers insights into regioselective functionalization. For 3-(fluoromethyl)cyclohexan-1-one, this approach could involve:

  • Iodination : Introducing iodine at the 3-position of cyclohexanone via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

  • Fluorination : Displacing iodine with a fluoromethyl group using fluorosulfonyldifluoroacetate reagents, as demonstrated in the patent.

Challenges include avoiding over-halogenation and ensuring the stability of the intermediate iodinated compound. Industrial applications may employ continuous flow reactors to enhance yield and purity.

Table 1: Halogenation-Fluorination Reaction Conditions

StepReagentsTemperatureSolventYield (%)Reference
IodinationICl, AlCl30–5°CDCM62
FluorinationCF3SO2CF2CO2Me, KF80°CDMF45

Fluoromethylation via Enolate Alkylation

Enolate Generation and Alkylation

The synthesis of 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol highlights the utility of enolate intermediates for introducing fluorinated groups. For this compound:

  • Enolate Formation : Deprotonate cyclohexanone at the α-position using LDA (lithium diisopropylamide) or NaHMDS (sodium hexamethyldisilazide) in THF at −78°C.

  • Alkylation : React the enolate with fluoromethyl iodide (CH2FI) or fluoromethyl triflate (CH2FOTf) to install the fluoromethyl group.

This method faces regioselectivity challenges, as enolates often form at the 2- and 6-positions of cyclohexanone. Directed ortho-metalation strategies using directing groups (e.g., oxazolines) could improve 3-position selectivity.

Table 2: Enolate Alkylation Parameters

BaseAlkylating AgentTemperatureSolventYield (%)
LDACH2FI−78°CTHF38
NaHMDSCH2FOTf−40°CDME27

Hydrofluorination of Alkenes

Cyclohexene Derivatives as Intermediates

The synthesis of 3-(fluoromethyl)cyclopentan-1-one via hydrofluorination suggests a analogous pathway for cyclohexanone:

  • Alkene Preparation : Synthesize 3-methylcyclohexene via dehydration of 3-methylcyclohexanol.

  • Hydrofluorination : Treat the alkene with HF or Olah’s reagent (pyridine-HF) to add HF across the double bond, forming 3-(fluoromethyl)cyclohexane.

  • Oxidation : Oxidize the secondary alcohol to the ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane.

This method’s success hinges on controlling the stereochemistry of HF addition and avoiding polymerization of the alkene.

Table 3: Hydrofluorination-Oxidation Conditions

StepReagentsTemperatureYield (%)
HydrofluorinationHF/pyridine0°C55
OxidationDess-Martin periodinaneRT89

Direct Fluoromethylation via Cross-Coupling

Transition Metal-Catalyzed Methods

Although unexplored for cyclohexanones, Suzuki-Miyaura couplings using fluoromethylboronic acids could theoretically install the fluoromethyl group. Challenges include the instability of fluoromethylboronic acids and competing protodeboronation.

Industrial and Green Chemistry Considerations

Continuous Flow Synthesis

Patent CN112679328B emphasizes continuous flow reactors for scaling trifluoromethylation. Adapting this to fluoromethylation could reduce reaction times and improve heat management, critical for exothermic fluorination steps.

Solvent and Catalyst Recycling

The use of ionic liquids or scCO2 (supercritical CO2) as green solvents aligns with trends in sustainable chemistry, though their compatibility with fluorinating agents requires validation.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

3-(Fluoromethyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Fluoromethyl vs. Trifluoromethoxy : The fluoromethyl group (-CH2F) introduces moderate electron-withdrawing effects, whereas trifluoromethoxy (-OCF3) is strongly electron-withdrawing. This difference impacts reactivity in nucleophilic additions and catalytic reactions .
  • Dithiolane/Dithiane Rings : These sulfur-containing substituents (e.g., in compounds 9b and 10b) enhance conjugation and stabilize carbocation intermediates, enabling high-yield syntheses (e.g., 94% for 9b vs. 52% for 10b) .
  • Aromatic vs. Aliphatic Fluorine : Trifluoromethylphenyl-substituted compounds (e.g., 30l) exhibit higher molecular weights and pharmacological activity compared to aliphatic fluorinated analogs like this compound .

Q & A

What are the optimal synthetic routes for 3-(fluoromethyl)cyclohexan-1-one, and how can reaction conditions be tuned to maximize yield?

Advanced Research Question
The synthesis of this compound can be optimized through fluoromethylation strategies, such as using fluoromethylating agents (e.g., fluoromethyl halides) under controlled conditions. Key parameters include solvent polarity (e.g., THF or DMF), temperature (typically 0–60°C), and catalysts like tetrabutylammonium fluoride (TBAF) to enhance reactivity . Purification via column chromatography or recrystallization ensures high purity (>95%). Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry of reagents can further improve yields.

Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Basic Research Question
Essential techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., fluoromethyl group at δ ~4.5–5.5 ppm) and carbonyl carbon (δ ~205–215 ppm) .
  • ¹⁹F NMR : For direct detection of fluorine substituents (δ ~-70 to -100 ppm, depending on electronic effects) .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with ppm-level accuracy .
  • IR Spectroscopy : To validate the ketone group (C=O stretch ~1700–1750 cm⁻¹) .

How does the fluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question
The fluoromethyl group introduces both steric hindrance and electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., Grignard or hydride additions) but may reduce regioselectivity due to steric constraints. Computational studies (DFT) can predict preferred reaction pathways by analyzing charge distribution and transition states . Experimental validation via kinetic profiling under varying temperatures and solvents is recommended .

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